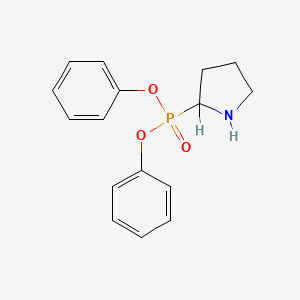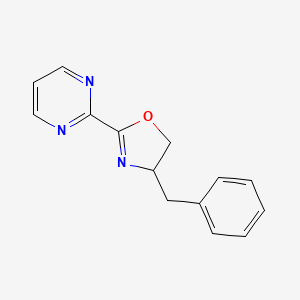
4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features both an oxazole and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a pyrimidine derivative, followed by cyclization with an appropriate reagent to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole N-oxides, while substitution reactions can introduce various functional groups onto the benzyl or pyrimidine rings .
Applications De Recherche Scientifique
4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyl-2-(pyrimidin-2-yl)-oxazole: Lacks the dihydro component, which may affect its reactivity and biological activity.
2-(Pyrimidin-2-yl)-4,5-dihydrooxazole: Lacks the benzyl group, which can influence its chemical properties and applications.
4-Benzyl-oxazole: Does not contain the pyrimidine ring, leading to different chemical and biological properties.
Uniqueness
4-Benzyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is unique due to the combination of the benzyl, pyrimidine, and oxazole rings. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H13N3O |
|---|---|
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
4-benzyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H13N3O/c1-2-5-11(6-3-1)9-12-10-18-14(17-12)13-15-7-4-8-16-13/h1-8,12H,9-10H2 |
Clé InChI |
OJNKWODUMDTGIR-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(O1)C2=NC=CC=N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
![2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid](/img/structure/B12822908.png)
![(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)
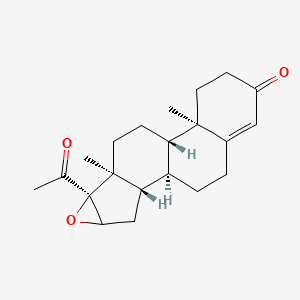

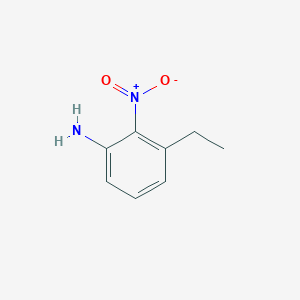
![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)
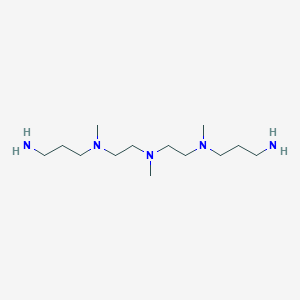
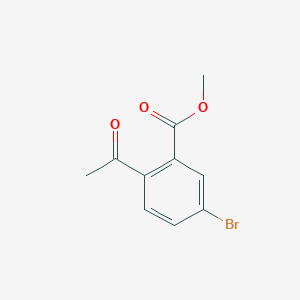

![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
